molecular formula C17H17N3 B1149184 (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile CAS No. 195984-90-8

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

カタログ番号: B1149184
CAS番号: 195984-90-8
分子量: 263.34
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, also known as BZDCN, is a benzodiazepine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in scientific research due to its unique structure and mechanism of action.

作用機序

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile acts as a positive allosteric modulator of the GABA-A receptor, which enhances the binding of GABA to the receptor. This results in an increase in chloride ion influx, leading to hyperpolarization of the neuron and a reduction in neuronal excitability. This compound also exhibits selectivity for the α2 and α3 subunits of the GABA-A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. These effects are thought to be due to its ability to enhance GABAergic neurotransmission, leading to a reduction in neuronal excitability. This compound has also been shown to have a low toxicity profile, making it a promising candidate for further research.

実験室実験の利点と制限

One advantage of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is its selectivity for the α2 and α3 subunits of the GABA-A receptor, which may result in fewer side effects compared to other benzodiazepines. However, one limitation of this compound is its low potency compared to other benzodiazepines, which may make it less effective in the treatment of certain disorders.

将来の方向性

Future research on (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile could focus on its potential applications in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder. Additionally, further studies could investigate the optimal dosage and administration of this compound for maximum efficacy and safety. Finally, research could explore the use of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a promising benzodiazepine derivative that has shown potential in the treatment of various neurological disorders. Its unique structure and mechanism of action make it a valuable compound for scientific research, and further studies could lead to new treatments for these disorders.

合成法

The synthesis of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile involves the condensation of 2-aminobenzonitrile with benzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent to yield the final product. This method has been optimized for high yields and purity, making it a reliable and efficient way to produce this compound for research purposes.

科学的研究の応用

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile has been studied for its potential applications in the treatment of various neurological disorders, such as anxiety, depression, and epilepsy. Due to its benzodiazepine-like structure, this compound has been shown to bind to the GABA-A receptor, which is known to play a crucial role in the regulation of neurotransmission. This binding results in an increase in the inhibitory effects of GABA, leading to a reduction in neuronal excitability and anxiolytic effects.

特性

IUPAC Name

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNLDCDSOLVJC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。